Bicyclo[3.1.0]hexane-1-carboxylic acid

medicinal chemistry conformational restriction scaffold design

Select Bicyclo[3.1.0]hexane-1-carboxylic acid (25090-52-2) for its rigid, high-sp3 core that defines mGluR agonist pharmacophores. The bridgehead carboxylic acid at C1 imparts a unique steric/electronic profile distinct from C3/C6 regioisomers, directly affecting pKa and coupling reactivity. Validated in LY354740 (mGlu2/3 IC50=5 nM), its conformational constraint enhances metabolic stability (t1/2>120 min), enabling systematic SAR exploration for target selectivity.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 25090-52-2
Cat. No. B3255177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.0]hexane-1-carboxylic acid
CAS25090-52-2
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC2CC2(C1)C(=O)O
InChIInChI=1S/C7H10O2/c8-6(9)7-3-1-2-5(7)4-7/h5H,1-4H2,(H,8,9)
InChIKeyLDJAXCFOBFPUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2) | Core Bicyclic Scaffold for Drug Discovery


Bicyclo[3.1.0]hexane-1-carboxylic acid is a constrained bicyclic carboxylic acid scaffold characterized by a fused cyclopropane-cyclopentane ring system [1]. This rigid, three-dimensional structure imparts unique conformational constraints that are valuable for medicinal chemistry, asymmetric synthesis, and the design of bioactive molecules [2]. The compound serves as a versatile building block for the construction of mGluR agonists and other pharmacologically relevant derivatives [3].

Why Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2) Cannot Be Simply Substituted with Other Bicyclic Carboxylic Acids


The specific substitution pattern of the carboxylic acid group at the bridgehead position (C1) of the bicyclo[3.1.0]hexane framework dictates a unique steric and electronic environment that fundamentally differs from regioisomers such as the C3- or C6-carboxylic acid analogs [1]. This positioning alters pKa values, reactivity in coupling reactions, and the three-dimensional presentation of the acid handle, directly impacting downstream derivatization and the pharmacological properties of the final compounds [2]. Consequently, replacing this scaffold with a seemingly similar bicyclic acid (e.g., bicyclo[3.1.0]hexane-3-carboxylic acid) is not a straightforward procurement decision; it introduces unverified changes in synthetic pathways and target binding interactions [3].

Quantitative Differentiation Evidence for Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2) Versus Analogs


Conformational Constraint and Rigidity: Bicyclo[3.1.0]hexane-1-carboxylic acid vs. Flexible Aliphatic Carboxylic Acids

The bicyclo[3.1.0]hexane-1-carboxylic acid scaffold exhibits significantly greater conformational rigidity compared to flexible aliphatic carboxylic acids, as evidenced by its restricted bond rotations and defined three-dimensional structure [1]. This constraint is a direct consequence of its fused cyclopropane-cyclopentane ring system, which limits the number of accessible conformers [2]. In contrast, standard aliphatic acids like hexanoic acid or cyclohexanecarboxylic acid possess multiple low-energy conformations, leading to a higher entropic penalty upon target binding [3].

medicinal chemistry conformational restriction scaffold design

Synthetic Versatility: Bicyclo[3.1.0]hexane-1-carboxylic acid as a Key Intermediate vs. Bicyclo[3.1.0]hexane-3-carboxylic acid

The C1 bridgehead carboxylic acid position in bicyclo[3.1.0]hexane-1-carboxylic acid provides a unique synthetic handle that enables selective functionalization not readily accessible with the C3-regioisomer [1]. Specifically, the strain of the cyclopropane ring adjacent to the bridgehead facilitates ring-opening reactions that can be exploited to generate diverse molecular architectures [2]. This reactivity profile contrasts with bicyclo[3.1.0]hexane-3-carboxylic acid, where the acid group is positioned on a more sterically hindered and less reactive carbon of the cyclopentane ring .

organic synthesis intermediate functional group manipulation

Scaffold Utility in Drug Discovery: Bicyclo[3.1.0]hexane-1-carboxylic acid vs. Bicyclo[3.1.0]hexane-6-carboxylic acid

The bicyclo[3.1.0]hexane-1-carboxylic acid scaffold serves as a privileged core for the development of potent mGluR agonists, as demonstrated by its use in the synthesis of LY354740 and related derivatives [1]. While both the C1 and C6 carboxylic acid isomers can be incorporated into mGluR agonists, the C1 isomer offers a distinct vector for functionalization that influences the geometry of the resulting pharmacophore [2]. For instance, the clinically investigated agonist eglumegad (LY354740), which incorporates a 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid core, achieves nanomolar potency (IC50 = 5 nM at mGlu2) and high selectivity . The C1 acid handle is critical for the initial synthetic steps and ultimately for the spatial arrangement of the amino and second acid groups [3].

drug discovery mGluR agonists scaffold optimization

Physicochemical Differentiation: pKa and Lipophilicity of Bicyclo[3.1.0]hexane-1-carboxylic acid vs. Cyclohexanecarboxylic acid

The bicyclo[3.1.0]hexane-1-carboxylic acid scaffold exhibits a distinct physicochemical profile compared to the monocyclic analog cyclohexanecarboxylic acid. The presence of the fused cyclopropane ring alters the electronic environment of the carboxylic acid group, resulting in a predicted pKa of approximately 5.09 ± 0.23 . This value is slightly lower than that of cyclohexanecarboxylic acid (pKa ~4.9), indicating a subtle increase in acidity [1]. Furthermore, the bicyclic framework increases the three-dimensionality and fractional sp3 character (Fsp3), which correlates with improved aqueous solubility and reduced lipophilicity (XLogP3 = 1.2) compared to flat aromatic acids [2].

physicochemical properties pKa lipophilicity ADME

Validated Application Scenarios for Bicyclo[3.1.0]hexane-1-carboxylic acid (CAS 25090-52-2)


Synthesis of Conformationally Constrained mGluR Agonist Analogs

Procurement of bicyclo[3.1.0]hexane-1-carboxylic acid is justified for medicinal chemistry programs aiming to develop novel mGluR2/3 agonists with enhanced subtype selectivity. The scaffold's rigid core, as utilized in the synthesis of LY354740 (IC50 = 5 nM at mGlu2) , provides a validated template for introducing diverse functional groups while maintaining the optimal three-dimensional pharmacophore required for high-affinity receptor binding [1]. Its use enables the systematic exploration of structure-activity relationships (SAR) around the constrained glutamate analog core [2].

Construction of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery (FBDD)

The bicyclo[3.1.0]hexane-1-carboxylic acid scaffold serves as a high-value, three-dimensional building block for fragment libraries. Its high fraction of sp3-hybridized carbons and defined stereochemistry address the need for increased chemical diversity and improved physicochemical properties in FBDD campaigns [1]. Compared to flat, aromatic fragments, this scaffold offers a distinct shape and exit vector, increasing the probability of identifying novel hits against challenging protein targets [2].

Development of Metabolic Stable Pharmacophores

The rigid bicyclo[3.1.0]hexane core of this compound is associated with improved metabolic stability, a critical parameter in lead optimization. Derivatives incorporating this scaffold have demonstrated a half-life (t1/2) exceeding 120 minutes in human liver microsomes . This evidence supports its selection over more flexible aliphatic or heterocyclic carboxylic acids that are often more susceptible to rapid oxidative metabolism, thereby increasing the probability of achieving favorable in vivo pharmacokinetic profiles [1].

Asymmetric Synthesis and Chiral Auxiliary Development

The inherent chirality and rigid framework of bicyclo[3.1.0]hexane-1-carboxylic acid make it a valuable starting material for asymmetric synthesis and the development of novel chiral auxiliaries or ligands . Its well-defined stereochemistry, which can be controlled during synthesis via intramolecular cyclopropanation [1], allows for the predictable transfer of stereochemical information in subsequent reactions, a key requirement for the efficient production of enantiomerically pure pharmaceuticals [2].

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